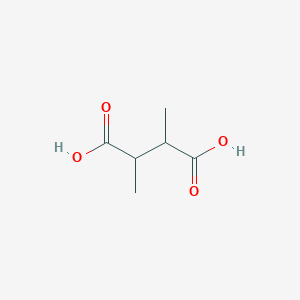

2,3-Dimethylsuccinic acid

Overview

Description

It is a derivative of succinic acid, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the butanedioic acid backbone . This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Mechanism of Action

Target of Action

2,3-Dimethylsuccinic acid is a derivative of succinic acid, with two methyl groups added at the 2nd and 3rd carbon positions As a derivative of succinic acid, it may interact with enzymes and proteins involved in the citric acid cycle and other metabolic pathways .

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural similarity to succinic acid, it might be hypothesized that it could interact with the same enzymes and proteins as succinic acid, potentially altering their function. The presence of the two methyl groups could also influence its interactions, leading to different effects .

Biochemical Pathways

As a derivative of succinic acid, it might be involved in the citric acid cycle and other related metabolic pathways

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, polar molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve standard metabolic pathways and renal excretion, respectively .

Result of Action

Given its structural similarity to succinic acid, it might be expected to have similar effects, such as participating in energy production via the citric acid cycle . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its solubility and therefore its bioavailability could be affected by the pH of the environment. Similarly, temperature could influence the rate of its metabolic reactions .

Biochemical Analysis

Biochemical Properties

It is known to be a carboxylic acid, which suggests that it may participate in biochemical reactions as a proton donor .

Cellular Effects

There is limited information available on the cellular effects of 2,3-Dimethylsuccinic acid. One study has shown that this compound can attenuate lead-induced oxidative stress in the brain tissues of Nile tilapia .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

In a study on Nile tilapia, this compound was found to decrease malondialdehyde and lead residue in tissues of lead-exposed fish, suggesting a potential protective effect against lead-induced oxidative damage .

Metabolic Pathways

As a derivative of succinic acid, it may be involved in the citric acid cycle .

Transport and Distribution

There is currently no available information on the transport and distribution of this compound within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylsuccinic acid can be synthesized through the oxidation of 2,3-dimethylbutane. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to ensure the selective oxidation of the methyl groups to carboxylic acids .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2,3-dimethylbutane using a combination of catalysts and oxidizing agents. The reaction is carried out in large reactors where temperature, pressure, and reaction time are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylsuccinic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride for conversion to acid chlorides, followed by nucleophilic substitution.

Major Products:

Oxidation: Formation of more oxidized derivatives.

Reduction: Formation of 2,3-dimethylbutanediol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethylsuccinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Acts as a chelating agent, binding to metal ions and facilitating their removal or utilization in biological systems.

Medicine: Investigated for its potential use in treating heavy metal poisoning due to its chelating properties.

Industry: Employed in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Succinic acid: The parent compound, lacking the methyl groups.

2,2-Dimethylsuccinic acid: A structural isomer with methyl groups on the second carbon atom.

2-Methylsuccinic acid: A derivative with a single methyl group.

Uniqueness: 2,3-Dimethylsuccinic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and enhances its chelating ability compared to its non-methylated counterparts .

Biological Activity

2,3-Dimethylsuccinic acid (DMSA) is a dicarboxylic acid with the molecular formula and a molecular weight of approximately 146.14 g/mol. This compound has garnered interest due to its various biological activities, particularly in pharmacology and biochemistry. Its structural characteristics allow it to interact with biological systems in unique ways, making it a subject of study for potential therapeutic applications.

- Molecular Formula:

- CAS Number: 13545-04-5

- IUPAC Name: 2,3-butanedicarboxylic acid

-

Structural Formula:

1. Pharmacological Applications

DMSA has been studied for its role in treating lead toxicity. A notable case report compared the efficacy of DMSA with ethylene diamine tetraacetic acid (EDTA). The findings indicated that DMSA could be administered orally with minimal toxicity, making it a suitable alternative for lead chelation therapy .

2. Enzyme Inhibition

Research has shown that DMSA exhibits inhibitory effects on various enzymes:

- Aldehyde Reductase: DMSA inhibits aldehyde reductase I from pig liver, indicating potential implications in metabolic pathways involving aldehydes .

- Carboxypeptidases: DMSA and its derivatives have been identified as potent inhibitors of carboxypeptidase A (CPA) and B, with significant inhibition constants reported (e.g., for related compounds) .

3. Mutagenicity Studies

In mutagenicity testing, DMSA was found to be non-mutagenic in the Salmonella/mammalian microsome test, suggesting that it does not pose a significant risk for genetic mutations at the tested doses .

Case Study: Lead Toxicity Treatment

In a clinical observation from the Postgraduate Medical Journal, a patient treated with DMSA showed significant improvement in lead levels compared to traditional treatments using EDTA. This case highlighted DMSA's effectiveness as an oral chelator, which could be particularly beneficial for outpatient management of lead poisoning .

Research Findings

Properties

IUPAC Name |

2,3-dimethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZYRCVPDWTZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871958 | |

| Record name | 2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13545-04-5, 608-39-9, 608-40-2, 57694-62-9 | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13545-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | meso-2,3-Dimethyl-butanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,S*)-2,3-Dimethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013545045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2,3-Dimethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057694629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-2,3-Dimethylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-2,3-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.